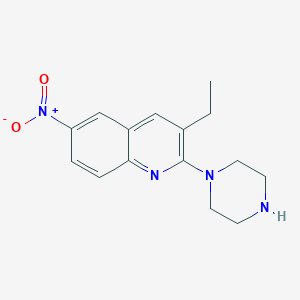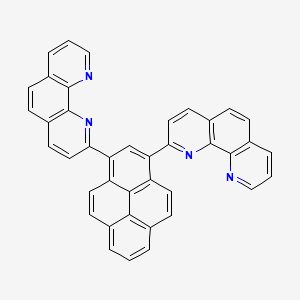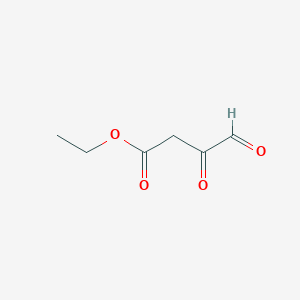![molecular formula C20H15NO B12591046 N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide CAS No. 645405-51-2](/img/structure/B12591046.png)
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide typically involves the condensation of naphthalen-1-yl and phenyl groups with a prop-2-enamide moiety. One common method involves the reaction of naphthalen-1-ylamine with benzaldehyde under basic conditions to form the corresponding Schiff base, which is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the condensation and subsequent reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl and phenyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-1-yl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines.
Applications De Recherche Scientifique
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of transcription factors like NF-κB, which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylnaphthalen-1-amine: This compound is structurally similar and shares some chemical properties.
N-Phenyl-2-naphthylamine: Another similar compound with comparable applications and properties.
Uniqueness
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
645405-51-2 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
N-[naphthalen-1-yl(phenyl)methylidene]prop-2-enamide |
InChI |
InChI=1S/C20H15NO/c1-2-19(22)21-20(16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h2-14H,1H2 |
Clé InChI |
YEUCWBUUVHVTPM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


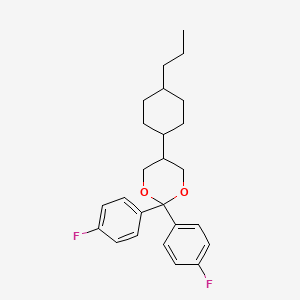
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
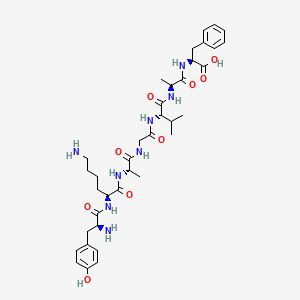
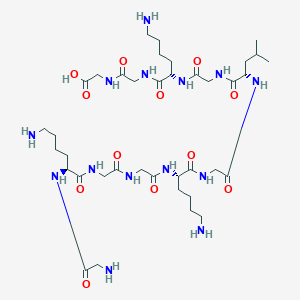
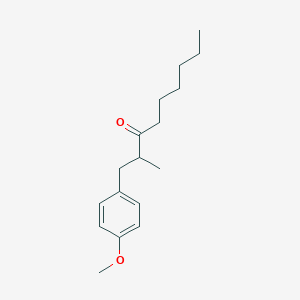
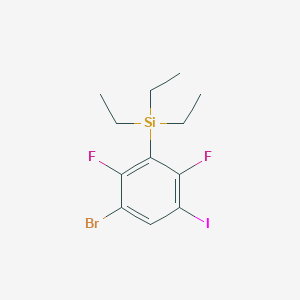
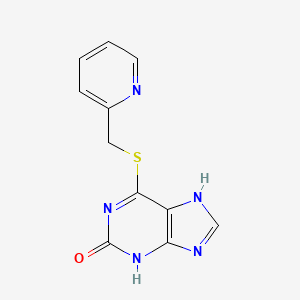
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
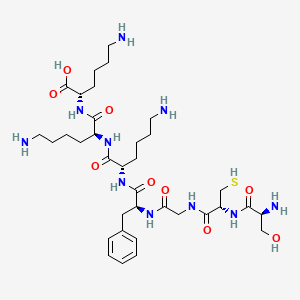
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
